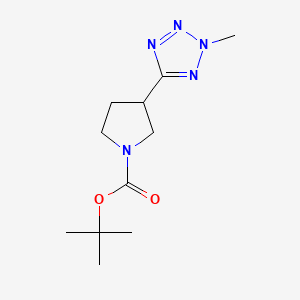![molecular formula C7H3Cl2N3 B572754 2,4-Dicloro-pirido[4,3-d]pirimidina CAS No. 1215074-43-3](/img/structure/B572754.png)
2,4-Dicloro-pirido[4,3-d]pirimidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloropyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of two chlorine atoms at the 2 and 4 positions of the pyrido[4,3-d]pyrimidine ring system. It has a molecular formula of C7H3Cl2N3 and a molecular weight of 200.03 g/mol .
Aplicaciones Científicas De Investigación
2,4-Dichloropyrido[4,3-d]pyrimidine has several applications in scientific research:
Mecanismo De Acción
Target of Action
Pyridopyrimidine derivatives have been studied for their therapeutic potential and are known to act on several therapeutic targets .
Mode of Action
It’s known that the degree of lipophilicity of this compound, ie, its affinity for a lipid environment, allows it to diffuse easily into cells .
Pharmacokinetics
Its lipophilicity suggests that it may have good bioavailability due to its ability to easily diffuse into cells .
Result of Action
Pyridopyrimidine derivatives have been studied for their therapeutic potential, suggesting that they may have significant biological activity .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at temperatures between 2-8°c .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4-Dichloropyrido[4,3-d]pyrimidine can be synthesized through various methods. One common approach involves the chlorination of pyrido[4,3-d]pyrimidine using reagents such as sulfuryl chloride or phosphorus pentachloride . Another method includes the direct chlorination of 2,4-dihydroxypyrido[4,3-d]pyrimidine with thionyl chloride or phosphorus oxychloride .
Industrial Production Methods
In industrial settings, the production of 2,4-dichloropyrido[4,3-d]pyrimidine typically involves large-scale chlorination processes under controlled conditions to ensure high yield and purity. The reaction is usually carried out in an inert atmosphere at low temperatures to prevent unwanted side reactions .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atoms at the 2 and 4 positions can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used.
Major Products Formed
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichloropyrido[3,4-d]pyrimidine
- 2,4-Dichloropyrido[2,3-d]pyrimidine
- 2,4-Dichloropyrido[3,2-d]pyrimidine
Uniqueness
2,4-Dichloropyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern and the resulting chemical properties. Compared to other similar compounds, it exhibits distinct reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
2,4-dichloropyrido[4,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2N3/c8-6-4-3-10-2-1-5(4)11-7(9)12-6/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJVUQZMEROLRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=C(N=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744643 |
Source


|
| Record name | 2,4-Dichloropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215074-43-3 |
Source


|
| Record name | 2,4-Dichloropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,7AR)-3-(tert-butyl)-7a-vinyldihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione](/img/structure/B572673.png)
![2-Chloro-4-[2-(trifluoromethoxy)phenyl]benzoic acid](/img/structure/B572674.png)










